N-benzyl-5-phenyl-1H-tetrazol-1-amine
Description
Properties
IUPAC Name |
N-benzyl-5-phenyltetrazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-3-7-12(8-4-1)11-15-19-14(16-17-18-19)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLMRZXVJNFVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C(=NN=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-5-phenyl-1H-tetrazol-1-amine can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with 5-phenyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Another synthetic route involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . This method offers the advantage of shorter reaction times and higher yields.
Chemical Reactions Analysis
N-benzyl-5-phenyl-1H-tetrazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate .
Reduction reactions involve the reduction of the tetrazole ring to form amine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for these reactions .
Substitution reactions involve the replacement of one or more substituents on the tetrazole ring with other functional groups. These reactions can be carried out using various reagents and conditions, depending on the desired product. For example, halogenation reactions can be performed using halogenating agents such as chlorine or bromine .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Tetrazoles, including N-benzyl-5-phenyl-1H-tetrazol-1-amine, are recognized for their diverse biological activities. They serve as bioisosteric replacements for carboxylic acids, maintaining similar biological activity while offering improved stability and solubility profiles . The presence of multiple nitrogen atoms in the tetrazole ring enhances interactions with biological targets, making them suitable candidates for drug development.
Therapeutic Applications
This compound has been investigated for its potential in various therapeutic areas:
- Antihypertensive Agents : Compounds with similar structures have been utilized in the synthesis of antihypertensive drugs like losartan and valsartan. The tetrazole ring is critical for their pharmacological efficacy .
- Antimicrobial Activity : Studies have shown that certain 5-substituted tetrazoles exhibit significant antibacterial and antifungal properties. For instance, derivatives of this compound demonstrated activity against various pathogens, indicating its potential as an antimicrobial agent .
Material Science
Corrosion Inhibition
This compound has been identified as an effective corrosion inhibitor for metals. Its ability to form protective films on metal surfaces reduces corrosion rates significantly. This property is attributed to the compound's capacity to adsorb onto metal surfaces, thereby blocking active sites from corrosive agents .
Explosives and Energetic Materials
The tetrazole moiety is also known for its energetic properties. Compounds containing tetrazole rings are explored in the development of explosives due to their high nitrogen content, which contributes to energy release upon decomposition. This compound could potentially be integrated into formulations aimed at enhancing the performance of energetic materials .
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions or cycloaddition methods. Recent advancements in synthetic techniques have improved yields and reduced reaction times. For example, microwave-assisted synthesis has been employed successfully to enhance the efficiency of producing this compound .
Table 1: Synthetic Methods for this compound
| Method | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | 90–99 | 10 min | |
| Conventional heating | 45–85 | 2 hours | |
| Heterogeneous catalysis | 75–96 | 12 hours |
Case Studies
Case Study 1: Antimicrobial Activity
In a recent study, various derivatives of N-benzyl-substituted tetrazoles were tested against common bacterial strains. The results indicated that compounds with symmetrical structures exhibited the highest inhibitory action against pathogens such as Escherichia coli and Staphylococcus aureus. This highlights the potential of N-benzyl-5-phenyl-1H-tetrazol-1-amines in developing new antimicrobial agents .
Case Study 2: Corrosion Inhibition Performance
A comparative study evaluated the corrosion inhibition efficiency of N-benzyl-5-phenyl-1H-tetrazol-1-amines on mild steel in acidic environments. Results showed a significant reduction in corrosion rates when treated with this compound compared to untreated samples, demonstrating its effectiveness as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of N-benzyl-5-phenyl-1H-tetrazol-1-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
The tetrazole ring in this compound can also interact with biological receptors and proteins, modulating their activity and leading to therapeutic effects . The compound’s ability to form stable complexes with metal ions further enhances its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Alkyl vs. Aryl Substitutions : Replacement of the phenyl group (e.g., in bntza ) with alkyl chains (e.g., propyl in ) reduces aromaticity, altering solubility and electronic properties.
- Heterocyclic Modifications : The introduction of thiophene (e.g., in ) adds a sulfur-containing heterocycle, which may influence redox properties or binding interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-5-phenyl-1H-tetrazol-1-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a benzyl chloride derivative (e.g., substituted benzyl halide) and a tetrazole precursor. For example:
- Reagents : Use 5-phenyl-1H-tetrazole and benzyl chloride derivatives.
- Conditions : Reaction in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., NaH or K₂CO₃) under reflux (60–80°C) for 6–12 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. How can spectroscopic methods characterize This compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm). Tetrazole ring protons appear as a singlet (δ 8.0–9.0 ppm) .
- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching molecular weight (e.g., m/z 280 for C₁₄H₁₃N₅) .
Q. What are the key reactivity patterns of the tetrazole ring in this compound?
- Methodological Answer :
- Oxidation : The tetrazole ring is stable under mild oxidizing conditions but can degrade with strong oxidants (e.g., KMnO₄) to form carboxylic acids .
- Substitution : Electrophilic substitution at the tetrazole N-1 position is hindered; reactivity focuses on the benzyl or phenyl substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of This compound for biological activity?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring to enhance binding to enzyme active sites (e.g., cyclooxygenase-2 inhibition) .
- Assays : Test derivatives in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking using AutoDock Vina) to correlate substituent effects with activity .
Q. How to resolve contradictions in reported biological data for tetrazole derivatives?
- Methodological Answer :
- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to distinguish direct activity from cytotoxicity .
- Structural Analysis : Use X-ray crystallography or DFT calculations to confirm binding modes and rule out off-target effects .
Q. What strategies improve the yield of This compound in scaled-up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with THF to reduce side reactions and ease purification .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
